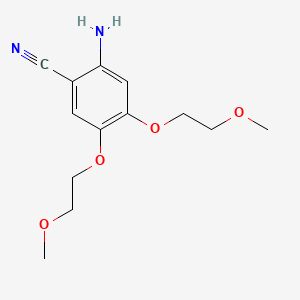

2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile

Vue d'ensemble

Description

2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile is an impurity of Erlotinib , a drug targeted at the epidermal growth factor receptor (EGFR) used in the treatment of non-small cell lung cancer . It has a molecular formula of C13H18N2O4 and a molecular weight of 266.3 .

Synthesis Analysis

The synthesis of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile involves a catalytic hydrogenation reaction . The nitration product is dissolved in anhydrous methanol, and a Pd/C catalyst is added. The mixture is stirred to form a material, and H2 is used as another material. The molar ratio of the nitro compound to H2 is 1:3.5. The reaction temperature is 90 °C, and the reaction pressure is 1.5 MPa .Molecular Structure Analysis

The molecular structure of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile consists of a benzene ring with two methoxyethoxy groups and one amino group attached to it .Physical And Chemical Properties Analysis

2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile is a solid substance with a pale beige to beige color . It has a predicted boiling point of 445.5±45.0 °C and a predicted density of 1.17±0.1 g/cm3 . It is slightly soluble in chloroform and methanol .Applications De Recherche Scientifique

Synthesis of Diazine Derivatives

2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile: serves as a precursor in the synthesis of various diazine derivatives. Diazines are crucial scaffolds in pharmaceutical chemistry due to their presence in DNA, RNA, and a multitude of pharmacologically active compounds . They exhibit a wide range of biological activities, including antimicrobial, antifungal, and antiparasitic effects.

Anticancer Research

This compound is used in the development of anticancer agents. Its structure allows for the creation of novel molecules that can be tested for their ability to inhibit the growth of cancer cells. The versatility in modifying the benzonitrile moiety makes it a valuable asset in medicinal chemistry for exploring new treatments .

Cardiovascular Therapeutics

The benzonitrile derivative is instrumental in the synthesis of cardiovascular agents. Its modification leads to compounds that can act as antihypertensive agents or modulators of cardiovascular functions, contributing to the treatment of various heart diseases .

Neuroprotective Agents

Researchers utilize 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile to develop neuroprotective agents. These agents can potentially protect nerve cells against damage, which is particularly relevant in conditions like glaucoma or neurodegenerative diseases .

Anti-Inflammatory and Analgesic Applications

The compound’s framework is used to synthesize molecules with anti-inflammatory and analgesic properties. By targeting specific pathways in the inflammatory response, researchers can develop new drugs to alleviate pain and reduce inflammation .

Antimicrobial and Antifungal Agents

Due to its structural flexibility, 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile is also a key starting point for the synthesis of antimicrobial and antifungal agents. These agents are crucial in combating infections caused by resistant strains of bacteria and fungi .

Modulation of Enzyme Activity

The compound is used in the study of enzyme inhibitors, particularly those involved in disease processes. By inhibiting specific enzymes, it’s possible to regulate biological pathways that are overactive in certain diseases, offering a therapeutic strategy .

Material Science Applications

In material science, 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile contributes to the development of new materials with potential applications in electronics and nanotechnology. Its chemical structure can be incorporated into polymers or other materials to enhance their properties .

Mécanisme D'action

Target of Action

The primary target of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile acts as a small tyrosine kinase inhibitor . It binds to the adenosine triphosphate (ATP) binding site of the enzyme, thus inhibiting the activation of EGFR. This inhibition prevents the autophosphorylation of the receptor, reduces tyrosine kinase activity, and halts the signal transduction pathways which are implicated in the proliferation and survival of cancer cells .

Biochemical Pathways

The compound’s action on EGFR leads to the inhibition of the downstream MAPK, Akt, and JNK pathways . These pathways are involved in cell proliferation and survival. Therefore, the compound’s action leads to reduced proliferation and increased apoptosis (programmed cell death) of cancer cells .

Pharmacokinetics

It is known that the compound has ahigh GI absorption . The compound’s lipophilicity, as indicated by its Log Po/w value of 2.27 , suggests that it may have good permeability and thus potentially good bioavailability.

Result of Action

The result of the compound’s action is a substantial effect on tumor growth inhibition and animal survival . By inhibiting EGFR, the compound prevents the proliferation of cancer cells and induces their apoptosis, thereby inhibiting tumor growth .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-amino-4,5-bis(2-methoxyethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-16-3-5-18-12-7-10(9-14)11(15)8-13(12)19-6-4-17-2/h7-8H,3-6,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXKYIJVCWFCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C(=C1)C#N)N)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635828 | |

| Record name | 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

950596-58-4 | |

| Record name | 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

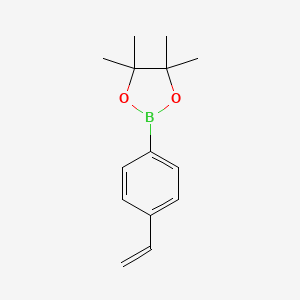

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

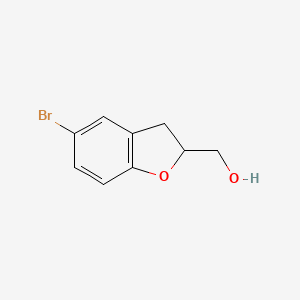

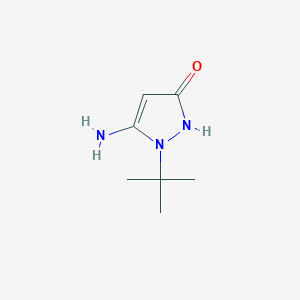

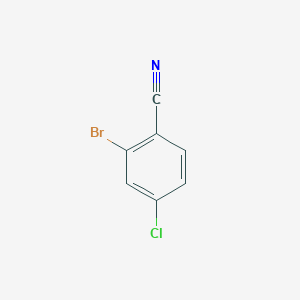

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile in the synthesis of Erlotinib hydrochloride?

A1: 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile serves as a crucial starting material in a novel synthetic route for Erlotinib hydrochloride []. This method utilizes a one-pot reaction involving 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile, a dimethoxymethylene-based compound, and m-aminophenyl acetylene. This approach offers several advantages, including stable and mild reaction conditions, scalability for larger production, simplified purification processes, and reduced waste generation compared to traditional methods [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine](/img/structure/B1290550.png)